

ARS-853 solubility and preparation for experiments

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Application Notes and Protocols for ARS-853

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-853 is a potent and selective covalent inhibitor of the KRAS(G12C) mutant protein, a critical oncogenic driver in various cancers.[1][2] This small molecule therapeutic functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein.[3] This action traps KRAS(G12C) in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[1][4] These application notes provide detailed information on the solubility of ARS-853 and protocols for its preparation and use in common preclinical experiments.

Physicochemical and Solubility Data

ARS-853 is a white to off-white solid compound.[2] For optimal experimental outcomes, it is crucial to ensure its proper dissolution. The following tables summarize the key physicochemical properties and solubility of **ARS-853** in various solvents.

Table 1: Physicochemical Properties of ARS-853



Property	Value	Reference	
Molecular Weight	432.94 g/mol [5][6][7]		
Formula	C22H29CIN4O3 [7][8]		
CAS Number	1629268-00-3 [7][8]		
Appearance	Solid	[9]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[6]	
Storage (Solvent)	-80°C for 2 years; -20°C for 1 year	[6]	

Table 2: Solubility of ARS-853

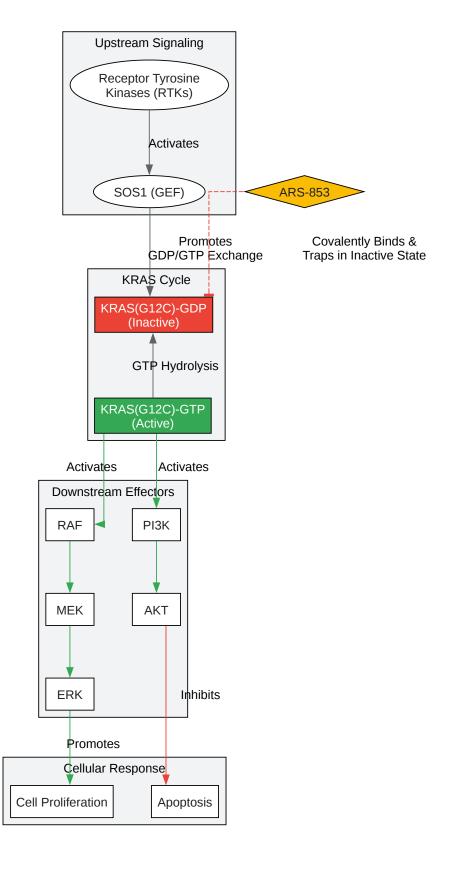


Solvent	Solubility	Notes	Reference
DMSO	≥ 71 mg/mL	One source indicates solubility up to 86 mg/mL (198.64 mM), but notes that moisture-absorbing DMSO can reduce solubility. Use fresh DMSO.	[4][9]
Ethanol	Warmed: 1 mg/mL (2.3 mM)	-	[7]
Water	Insoluble	-	[7]
10% DMSO / 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (5.77 mM)	Clear solution.	[6]
10% DMSO / 90% corn oil	≥ 2.5 mg/mL (5.77 mM)	Clear solution.	[6]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 2.5 mg/mL (5.77 mM)	Clear solution. This formulation is suitable for in vivo experiments.	[10]

Signaling Pathway and Mechanism of Action

ARS-853 selectively targets the KRAS(G12C) mutant protein. By covalently binding to the mutant cysteine, it locks the protein in an inactive GDP-bound conformation. This prevents the exchange of GDP for GTP, a critical step for KRAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are inhibited, leading to reduced cell proliferation and induction of apoptosis in KRAS(G12C)-mutant cancer cells.[4][11]





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Figure 1. ARS-853 mechanism of action on the KRAS(G12C) signaling pathway.



Experimental Protocols

The following are detailed protocols for the preparation and use of **ARS-853** in common laboratory experiments.

Preparation of ARS-853 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ARS-853 in DMSO.

Materials:

- ARS-853 powder (MW: 432.94 g/mol)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)[5]

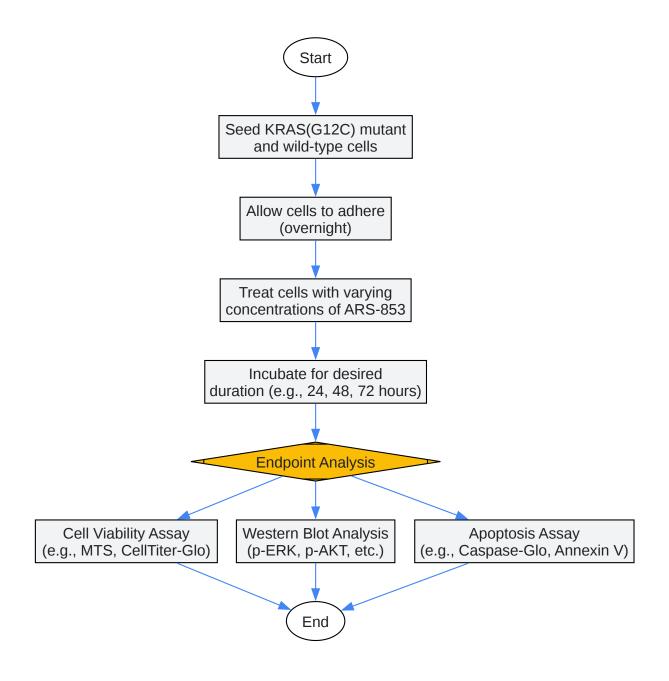
Procedure:

- Calculate the required mass of ARS-853: To prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of ARS-853 powder.
- Dissolution: Add the weighed ARS-853 to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonication is recommended to facilitate dissolution.[5]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorterterm storage (up to 1 year).[6]

In Vitro Cell-Based Assay Workflow



This protocol outlines a general workflow for treating KRAS(G12C) mutant cancer cell lines with ARS-853 to assess its effects on cell viability and downstream signaling.



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Figure 2. General workflow for in vitro cell-based assays with ARS-853.

Materials:

- KRAS(G12C) mutant cell lines (e.g., H358) and KRAS wild-type or other mutant cell lines (e.g., A549) as controls.[12]
- Appropriate cell culture medium and supplements.
- Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
- ARS-853 stock solution (10 mM in DMSO).
- Reagents for the chosen endpoint analysis (e.g., MTS reagent, lysis buffer, antibodies).

Procedure:

- Cell Seeding: Seed cells in multi-well plates at a density appropriate for the assay duration and format. Allow cells to adhere and resume logarithmic growth, typically overnight.
- Preparation of Working Solutions: Prepare serial dilutions of the ARS-853 stock solution in a cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments could be 0.05 μM to 50 μM.[4] Remember to include a vehicle control (DMSO) at the same final concentration as the highest ARS-853 dose.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **ARS-853** or the vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 5, 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
- Endpoint Analysis:
 - Cell Viability: Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo) according to the manufacturer's instructions.
 - Western Blotting: To analyze the inhibition of downstream signaling, lyse the cells, quantify protein concentration, and perform western blotting for key proteins such as p-ERK, total



ERK, p-AKT, total AKT, and cleaved PARP.[4][11]

 RAS Activation Assay: A RAS-binding domain (RBD) pull-down assay can be performed to specifically measure the levels of active, GTP-bound KRAS.[4]

Concluding Remarks

ARS-853 is a valuable tool for investigating KRAS(G12C)-driven oncogenesis. Adherence to proper solubility and experimental protocols is essential for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers utilizing ARS-853 in their studies. For in vivo studies, specific formulation protocols using agents like PEG300, Tween-80, and corn oil should be followed as detailed in the solubility table.[4][10] Always refer to the specific product datasheet for batch-to-batch variations in solubility and handling.

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